molecular formula C19H18F3NO4 B11499502 2-(4-Methylbenzyl)-4-oxo-4-{[4-(trifluoromethoxy)phenyl]amino}butanoic acid

2-(4-Methylbenzyl)-4-oxo-4-{[4-(trifluoromethoxy)phenyl]amino}butanoic acid

Cat. No.: B11499502
M. Wt: 381.3 g/mol
InChI Key: VTUAHHLUVVNVDO-UHFFFAOYSA-N
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Description

2-[(4-METHYLPHENYL)METHYL]-3-{[4-(TRIFLUOROMETHOXY)PHENYL]CARBAMOYL}PROPANOIC ACID is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound features a combination of a methylphenyl group and a trifluoromethoxyphenyl group, making it a subject of interest in synthetic chemistry and pharmaceutical research.

Properties

Molecular Formula

C19H18F3NO4

Molecular Weight

381.3 g/mol

IUPAC Name

2-[(4-methylphenyl)methyl]-4-oxo-4-[4-(trifluoromethoxy)anilino]butanoic acid

InChI

InChI=1S/C19H18F3NO4/c1-12-2-4-13(5-3-12)10-14(18(25)26)11-17(24)23-15-6-8-16(9-7-15)27-19(20,21)22/h2-9,14H,10-11H2,1H3,(H,23,24)(H,25,26)

InChI Key

VTUAHHLUVVNVDO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CC(CC(=O)NC2=CC=C(C=C2)OC(F)(F)F)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-METHYLPHENYL)METHYL]-3-{[4-(TRIFLUOROMETHOXY)PHENYL]CARBAMOYL}PROPANOIC ACID typically involves multi-step organic reactions. One common method includes the reaction of 4-methylbenzyl chloride with 4-(trifluoromethoxy)aniline to form an intermediate, which is then subjected to further reactions to introduce the propanoic acid moiety. The reaction conditions often involve the use of organic solvents such as dichloromethane or toluene, and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-[(4-METHYLPHENYL)METHYL]-3-{[4-(TRIFLUOROMETHOXY)PHENYL]CARBAMOYL}PROPANOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where functional groups on the aromatic rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as carboxylic acids, alcohols, and substituted aromatic compounds.

Scientific Research Applications

2-[(4-METHYLPHENYL)METHYL]-3-{[4-(TRIFLUOROMETHOXY)PHENYL]CARBAMOYL}PROPANOIC ACID has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-[(4-METHYLPHENYL)METHYL]-3-{[4-(TRIFLUOROMETHOXY)PHENYL]CARBAMOYL}PROPANOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methylphenyl)propanoic acid: Known for its use as an impurity in ibuprofen synthesis.

    4-(Trifluoromethoxy)benzoic acid: Used in organic synthesis and pharmaceutical research.

Uniqueness

2-[(4-METHYLPHENYL)METHYL]-3-{[4-(TRIFLUOROMETHOXY)PHENYL]CARBAMOYL}PROPANOIC ACID stands out due to its unique combination of functional groups, which imparts distinct chemical and biological properties. Its trifluoromethoxy group enhances its stability and lipophilicity, making it a valuable compound for various applications.

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